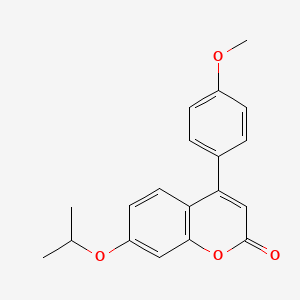
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as 'apigenin-7-isopropyl ether' and has been studied extensively for its various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been studied for its various applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It also inhibits the activity of various kinases, including MAPK and PI3K, which are involved in cell signaling pathways. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and modulating the expression of various genes involved in neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments is its low toxicity. It has been found to have minimal side effects and is generally well-tolerated. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one. One potential direction is the development of novel drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Finally, more research is needed to explore its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound with many potential applications in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for studying various diseases and disorders. While there are limitations to its use in lab experiments, its low toxicity and ease of synthesis make it a valuable compound for future research.
Synthesemethoden
The synthesis of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various methods. One of the most common methods involves the reaction of apigenin with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods involve the use of different alkyl halides and bases to achieve the same product.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)22-15-8-9-16-17(11-19(20)23-18(16)10-15)13-4-6-14(21-3)7-5-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZVNQGJSYGWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

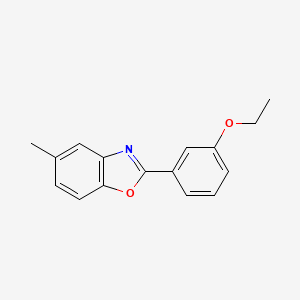
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
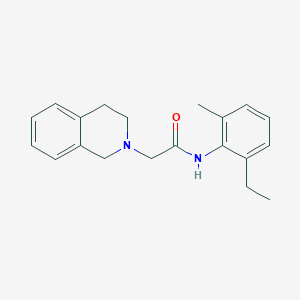
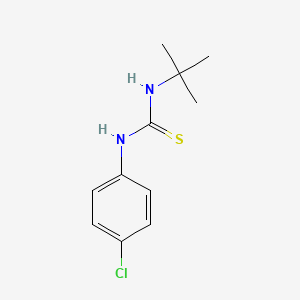
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
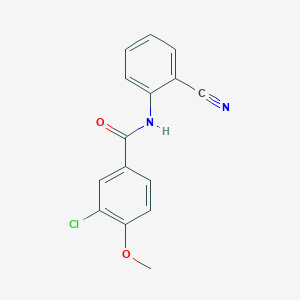
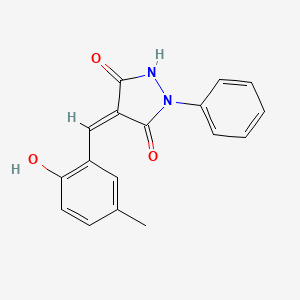
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)

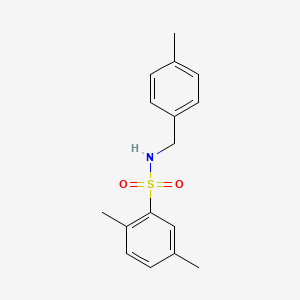
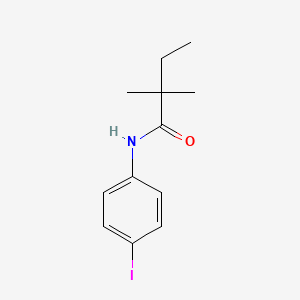
![2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B5697054.png)
